2-(Diethoxyphosphoryl)acetic acid
Overview
Description
It is a clear, colorless to yellow viscous liquid with a molecular weight of 196.14 g/mol . This compound is a member of the organophosphorus family and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethoxyphosphoryl)acetic acid can be synthesized through the reaction of ethanol and phosphorus trioxide (P2O3) under specific conditions. The reaction involves heating the mixture and performing distillation to obtain the desired product . Another method involves the use of triethyl phosphonoacetate as a raw material, which undergoes a chemical reaction with potassium hydroxide in an ethanol/water mixture, followed by neutralization with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethoxyphosphoryl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonoacetic acid derivatives.
Scientific Research Applications
2-(Diethoxyphosphoryl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Horner-Wadsworth-Emmons reaction, which is essential for the synthesis of α,β-unsaturated carbonyl compounds[][4].
Biology: The compound is used in the synthesis of molecularly imprinted polymers for detecting organophosphorus pesticides[][4].
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active ingredients[][4].
Industry: It is utilized in the production of flame retardants, stabilizers, and lubricants.
Mechanism of Action
The mechanism of action of 2-(Diethoxyphosphoryl)acetic acid involves its role as a nucleophile in various chemical reactions. It participates in nucleophilic addition reactions, forming stable intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and application[4][4].
Comparison with Similar Compounds
- Diethylphosphonoacetate
- Dimethylphosphonoacetate
- Triethyl phosphonoacetate
- Trimethyl phosphonoacetate
Comparison: 2-(Diethoxyphosphoryl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-diethoxyphosphorylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMPWOLBFKUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953093 | |
Record name | (Diethoxyphosphoryl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-95-2 | |
Record name | (Diethoxyphosphinyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3095-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl phosphonoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3095-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Diethoxyphosphoryl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diethoxyphosphoryl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL PHOSPHONOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L31G8862Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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